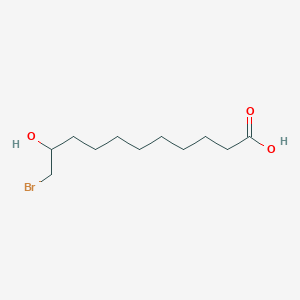

11-Bromo-10-hydroxyundecanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

91369-11-8 |

|---|---|

Molecular Formula |

C11H21BrO3 |

Molecular Weight |

281.19 g/mol |

IUPAC Name |

11-bromo-10-hydroxyundecanoic acid |

InChI |

InChI=1S/C11H21BrO3/c12-9-10(13)7-5-3-1-2-4-6-8-11(14)15/h10,13H,1-9H2,(H,14,15) |

InChI Key |

RONKSERODKDTPJ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCC(=O)O)CCCC(CBr)O |

Origin of Product |

United States |

Synthetic Methodologies for 11 Bromo 10 Hydroxyundecanoic Acid

Retrosynthetic Analysis and Design for 11-Bromo-10-hydroxyundecanoic Acid

A retrosynthetic analysis of this compound identifies the primary precursor as undec-10-enoic acid. The disconnection of the carbon-bromine (C-Br) and carbon-oxygen (C-O) bonds at the C11 and C10 positions, respectively, points back to the terminal alkene functionality of undec-10-enoic acid. This analysis reveals that the core synthetic challenge lies in the simultaneous or sequential addition of a bromine atom and a hydroxyl group across the C10-C11 double bond with the correct regiochemistry.

Two principal synthetic strategies emerge from this analysis:

Direct Halohydrin Formation: A one-step transformation from undec-10-enoic acid where the elements of hypobromous acid (HOBr) are added across the terminal double bond. This approach must ensure that the hydroxyl group adds to the C-10 position and the bromine atom to the C-11 position.

Epoxide Intermediate Route: A two-step process involving the initial epoxidation of the alkene in undec-10-enoic acid to form 10,11-epoxyundecanoic acid, followed by a regioselective ring-opening of the epoxide with a bromide nucleophile. This route offers an alternative means to control the stereochemical outcome.

Regioselective and Stereoselective Bromination Approaches for Undecenoic Acid Precursors

The introduction of bromine into the undecanoic acid backbone can be directed to either the C-10 or C-11 position, depending on the chosen mechanism. For the synthesis of this compound, methods that functionalize the terminal C-11 are paramount.

While not a direct route to the final product, the radical-initiated hydrobromination of undec-10-enoic acid is a foundational strategy for placing a bromine atom at the C-11 position, yielding 11-bromoundecanoic acid. This anti-Markovnikov addition is achieved by reacting undec-10-enoic acid with hydrogen bromide (HBr) in the presence of a radical initiator, such as peroxides (e.g., benzoyl peroxide) or UV light. google.comchemistrysteps.compwvas.org This process is distinct from the ionic addition of HBr, which would yield the Markovnikov product, 10-bromoundecanoic acid. google.comchemicalbook.com

The reaction is typically performed in non-polar solvents to favor the radical pathway. google.com Research has shown that generating HBr in situ from the hydrolysis of phosphorus tribromide can also effectively produce the anti-Markovnikov product. pwvas.org In one documented process, undecenoic acid is reacted with HBr in the presence of a peroxide and the absence of free oxygen to produce 11-bromoundecanoic acid. google.com Yields for this type of reaction can be high, with some methods reporting yields of 80-100%. pwvas.org

| Reagents | Conditions | Primary Product | Reference |

|---|---|---|---|

| Undecenoic acid, HBr, Peroxide | Absence of free oxygen | 11-Bromoundecanoic acid | google.com |

| Undecenoic acid, HBr (from PBr3/H2O), Peroxide/UV | - | 11-Bromoundecanoic acid | pwvas.org |

| 10-Undecenoic acid, Benzoyl peroxide, HBr (gas) | Petroleum ether, room temperature | 11-Bromoundecanoic acid | rsc.org |

The regiochemical outcome of bromine addition to undec-10-enoic acid is dictated by the reaction mechanism.

Radical Mechanism (Anti-Markovnikov): In the presence of peroxides, the reaction proceeds via a free-radical chain reaction. libretexts.org

Initiation: The peroxide's weak O-O bond undergoes homolytic cleavage upon heating to form alkoxy radicals. These radicals then abstract a hydrogen atom from HBr to generate a bromine radical (Br•). libretexts.orglibretexts.org

Propagation: The bromine radical adds to the terminal carbon (C-11) of the alkene. This regioselectivity is governed by the formation of the most stable carbon radical intermediate, which is the secondary radical at C-10. chemistrysteps.comlibretexts.orgyoutube.com This carbon radical then abstracts a hydrogen atom from another molecule of HBr, yielding the 11-bromoalkane product and regenerating a bromine radical to continue the chain. youtube.com

Electrophilic Mechanism (Halohydrin Formation): For the direct synthesis of this compound, an electrophilic addition mechanism is required. In this case, Br₂ or an equivalent reagent (like N-bromosuccinimide, NBS) acts as an electrophile. libretexts.org The alkene's π-electrons attack the bromine, leading to the formation of a cyclic bromonium ion intermediate. masterorganicchemistry.comlibretexts.orglibretexts.org This three-membered ring involves the bromine atom bonded to both C-10 and C-11. This intermediate is then susceptible to nucleophilic attack, which determines the final position of the hydroxyl group. masterorganicchemistry.comjove.com

Introduction of Hydroxyl Functionality at the C-10 Position

The placement of the hydroxyl group at the C-10 position can be achieved either by direct addition to the alkene or by opening a pre-formed epoxide ring.

The most direct route to this compound is the formation of a bromohydrin from undec-10-enoic acid. This is typically accomplished by reacting the alkene with bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of water as a nucleophilic solvent. libretexts.orgjove.comlibretexts.org

The mechanism proceeds in two key steps:

Bromonium Ion Formation: As described previously, the reaction initiates with the electrophilic attack of bromine on the alkene to form a cyclic bromonium ion. jove.com

Nucleophilic Attack by Water: Water, being the solvent and present in large excess, acts as the nucleophile. It attacks one of the carbons of the bromonium ion ring. jove.comlibretexts.org This attack is highly regioselective; it occurs at the more substituted carbon (C-10) because this carbon can better stabilize the partial positive charge in the transition state. libretexts.orgjove.com The attack happens via an Sₙ2-like process from the side opposite the bromonium ion, resulting in an anti-addition of the bromine and hydroxyl groups. masterorganicchemistry.comlibretexts.orgyoutube.com A final deprotonation step yields the neutral bromohydrin product. jove.com

This reaction is diastereoselective, as the anti-addition mechanism dictates the relative stereochemistry of the two new chiral centers.

| Bromine Source | Solvent/Nucleophile | General Product | Reference |

|---|---|---|---|

| Br2 | H2O | Bromohydrin | masterorganicchemistry.comjove.comyoutube.com |

| N-Bromosuccinimide (NBS) | H2O / DMSO | Bromohydrin | libretexts.org |

| Tribromoisocyanuric acid | H2O / Acetone | Bromohydrin | organic-chemistry.org |

An alternative, two-step strategy involves the use of an epoxide intermediate. First, undec-10-enoic acid is converted to 10,11-epoxyundecanoic acid using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).

The second step is the regioselective ring-opening of the epoxide with a bromide source. The outcome of this step is highly dependent on the reaction conditions.

Acid-catalyzed opening: Under acidic conditions, the bromide nucleophile typically attacks the more substituted carbon (C-10), which would lead to the undesired 10-bromo-11-hydroxy regioisomer.

Base or Lewis acid-mediated opening: To achieve the desired this compound, conditions must be chosen that favor nucleophilic attack at the less sterically hindered terminal carbon (C-11). Various reagents have been developed for the mild and stereocontrolled opening of epoxides to halohydrins. organic-chemistry.orgacs.org For instance, the use of boron tribromide has been shown to afford bromohydrins from epoxides in high yields and with high selectivity. mtu.edu Similarly, titanium-tetrakis(isopropoxy) in the presence of a halogen source can facilitate the stereocontrolled synthesis of bromohydrins from epoxy alcohols. acs.org These methods proceed with an inversion of configuration at the site of attack, providing stereocontrol. mtu.edu

Integrated Chemical and Chemoenzymatic Synthetic Routes

The synthesis of this compound can be approached through multi-step chemical pathways and by harnessing the specificity of enzyme-catalyzed reactions. These routes often begin with readily available precursors derived from renewable resources, such as 10-undecenoic acid, which is industrially obtained from castor oil. google.com

Multi-step Chemical Syntheses and Process Optimization

A primary chemical strategy for synthesizing this compound is the bromohydrin formation from 10-undecenoic acid. This reaction adds a bromine atom and a hydroxyl group across the terminal double bond in a single step.

The mechanism involves the electrophilic attack of bromine on the alkene's pi electrons to form a cyclic bromonium ion intermediate. masterorganicchemistry.comchadsprep.com In the presence of water as a nucleophilic solvent, water attacks the intermediate. This attack preferentially occurs at the more substituted carbon (C10), following Markovnikov's rule, due to its greater ability to stabilize a partial positive charge. masterorganicchemistry.comlibretexts.org A subsequent deprotonation yields the final this compound. The reaction results in anti-addition, meaning the hydroxyl and bromine groups are on opposite faces of the original double bond. masterorganicchemistry.comchadsprep.com

Common reagents for this transformation include bromine (Br₂) in water or, for safer handling, N-Bromosuccinimide (NBS) in an aqueous solvent mixture like dimethyl sulfoxide (B87167) (DMSO). lumenlearning.com

Process Optimization: Optimization of this synthesis focuses on maximizing the yield of the desired bromohydrin while minimizing side products. Key parameters include:

Solvent and Nucleophile Concentration: The reaction must be performed in a nucleophilic solvent like water. libretexts.org Using a high concentration of water is crucial to outcompete the bromide ion (Br⁻) as the nucleophile, which would otherwise lead to the formation of the undesired 10,11-dibromoundecanoic acid. masterorganicchemistry.comchemistrysteps.com

Temperature Control: Like many electrophilic additions, the reaction is often performed at controlled, low temperatures to enhance selectivity and prevent degradation. orgsyn.org

Reagent Choice: Using NBS can be advantageous over elemental bromine as it is a solid that is easier and safer to handle and allows for a slow, controlled release of electrophilic bromine. lumenlearning.com

The table below outlines a proposed chemical synthesis route.

Table 1: Proposed Multi-step Chemical Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Product | Key Transformation |

|---|

Enzyme-Catalyzed Transformations for Stereoselective Hydroxylation

Chemoenzymatic routes offer the significant advantage of high stereo- and regioselectivity under mild reaction conditions. Two plausible strategies involve the use of enzymes for either epoxidation or direct hydroxylation.

Route A: Enzymatic Epoxidation Followed by Chemical Ring-Opening

This two-step approach first uses an enzyme to create an epoxide, which is then opened chemically.

Enzymatic Epoxidation: The terminal double bond of 10-undecenoic acid is converted to an epoxide, 10,11-epoxyundecanoic acid. This can be achieved using enzymes like unspecific peroxygenases (UPOs) or through chemo-enzymatic systems employing lipases. mdpi.comdoria.finih.gov Lipase-catalyzed epoxidation, for instance, uses a fatty acid and hydrogen peroxide to form a percarboxylic acid in situ, which then acts as the oxidizing agent. doria.fi This enzymatic step is attractive due to its high selectivity and the use of environmentally benign oxidants like H₂O₂. mdpi.com

Epoxide Ring-Opening: The resulting 10,11-epoxyundecanoic acid is then treated with a bromide source, such as hydrobromic acid (HBr). In an acid-catalyzed ring-opening, the bromide nucleophile attacks the less sterically hindered carbon (C11), resulting in the formation of the desired this compound.

Route B: Enzymatic Hydroxylation of a Bromo-Precursor

This route involves the direct, enzyme-catalyzed hydroxylation of a halogenated fatty acid.

Chemical Bromination: The synthesis begins with the well-established anti-Markovnikov radical addition of HBr to 10-undecenoic acid in the presence of a peroxide initiator to produce 11-bromoundecanoic acid. google.comgoogle.com

Enzymatic Hydroxylation: The key step is the regioselective hydroxylation of 11-bromoundecanoic acid at the C10 (ω-1) position. Cytochrome P450 monooxygenases (CYPs) are well-suited for this task. researchgate.netnih.gov Specific CYP families are known to catalyze the ω- and (ω-1)-hydroxylation of various fatty acids. wikipedia.orgnih.gov While the presence of a terminal halogen can sometimes lead to dehalogenation, studies have shown that P450 enzymes can successfully hydroxylate halogenated fatty acids. nih.gov The primary advantage of this method is the potential for high stereoselectivity, enabling the synthesis of a single enantiomer of this compound. nih.gov

The table below summarizes these chemoenzymatic approaches.

Table 2: Proposed Chemoenzymatic Routes to this compound

| Route | Step | Starting Material | Enzyme/Reagents | Intermediate/Product | Key Transformation |

|---|---|---|---|---|---|

| A | 1 | 10-Undecenoic acid | Unspecific Peroxygenase (UPO) or Lipase, H₂O₂ | 10,11-Epoxyundecanoic acid | Enzymatic Epoxidation |

| 2 | 10,11-Epoxyundecanoic acid | Hydrobromic acid (HBr) | This compound | Epoxide Ring-Opening | |

| B | 1 | 10-Undecenoic acid | HBr, Peroxide | 11-Bromoundecanoic acid | Anti-Markovnikov Hydrobromination |

| 2 | 11-Bromoundecanoic acid | Cytochrome P450 (CYP) Monooxygenase, O₂, NADPH | This compound | Stereoselective C10-Hydroxylation |

Advanced Reaction Chemistry and Transformations of 11 Bromo 10 Hydroxyundecanoic Acid

Reactivity of the C-11 Bromine Atom: Nucleophilic Substitution Processes

The primary bromine atom at the C-11 position is susceptible to nucleophilic substitution reactions, providing a key site for the introduction of various functional groups.

The C-11 bromine is an excellent leaving group, facilitating the synthesis of various heteroatom-containing derivatives through reactions with appropriate nucleophiles.

Nitrogen Derivatives: The reaction of 11-bromo-10-hydroxyundecanoic acid with nitrogen-based nucleophiles, such as amines, allows for the introduction of amino groups. For instance, in the synthesis of novel betaines from the related 11-bromoundecanoic acid, the bromine atom is displaced by various aliphatic amines. researchgate.net A similar reaction with this compound would yield the corresponding 11-amino-10-hydroxyundecanoic acid derivatives. The reaction conditions typically involve the amine acting as the nucleophile, often in the presence of a base to neutralize the HBr byproduct.

Sulfur Derivatives: Similarly, sulfur-containing derivatives can be synthesized by reacting this compound with sulfur nucleophiles. Thiolates (RS) are potent nucleophiles that can readily displace the bromide to form thioethers. For example, reaction with sodium thiomethoxide (NaSCH(_3)) would yield 10-hydroxy-11-(methylthio)undecanoic acid. The synthesis of various sulfur-containing scaffolds in medicinal chemistry often relies on such nucleophilic substitution reactions. nih.gov

The following table summarizes representative nucleophilic substitution reactions at the C-11 position.

| Nucleophile | Reagent Example | Product |

| Amine | Hexylamine | 11-(Hexylamino)-10-hydroxyundecanoic acid |

| Thiolate | Sodium thiophenoxide | 10-Hydroxy-11-(phenylthio)undecanoic acid |

| Azide (B81097) | Sodium azide | 11-Azido-10-hydroxyundecanoic acid |

| Cyanide | Sodium cyanide | 11-Cyano-10-hydroxyundecanoic acid |

Transformations of the C-10 Hydroxyl Group

The secondary hydroxyl group at the C-10 position offers another site for chemical modification through oxidation, reduction, and derivatization.

Oxidation: The secondary alcohol at C-10 can be selectively oxidized to a ketone, yielding 11-bromo-10-oxoundecanoic acid. The choice of oxidizing agent is crucial to avoid over-oxidation or reaction with other functional groups. Milder oxidizing agents are generally preferred for this transformation.

Reduction: Selective reduction of the C-10 hydroxyl group to a methylene (B1212753) group (CH(_2)) would result in 11-bromoundecanoic acid. This deoxygenation can be challenging in the presence of other reducible functional groups and may require specific multi-step procedures. A common method for the selective removal of a secondary hydroxyl group involves the use of a reducing system like ZnI(_2)/Na(CN)BH(_3). nih.gov

A summary of potential oxidation and reduction pathways is presented in the table below.

| Transformation | Reagent System | Product |

| Oxidation | Pyridinium chlorochromate (PCC) | 11-Bromo-10-oxoundecanoic acid |

| Reduction (Deoxygenation) | ZnI(_2)/Na(CN)BH(_3) | 11-Bromoundecanoic acid |

To achieve selective reactions at other positions of the molecule, the C-10 hydroxyl group can be temporarily protected.

Esterification: The hydroxyl group can be converted into an ester, which can serve as a protecting group. Common ester protecting groups include acetyl (Ac) and benzoyl (Bz) groups, which can be removed by acid or base hydrolysis. wikipedia.orglibretexts.org For example, reaction with acetic anhydride (B1165640) in the presence of a base would yield 10-acetoxy-11-bromoundecanoic acid.

Etherification: The formation of an ether is another common strategy for protecting the alcohol. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ethers, are widely used as they are stable to a range of reaction conditions but can be readily cleaved using a fluoride (B91410) source like tetrabutylammonium fluoride (TBAF). masterorganicchemistry.comchemistrysteps.com Benzyl (Bn) ethers are also common and are typically removed by hydrogenolysis. uwindsor.ca

The following table illustrates some common protecting group strategies for the C-10 hydroxyl group.

| Protecting Group | Reagent | Protected Compound | Deprotection Condition |

| Acetyl (Ac) | Acetic anhydride, pyridine | 10-Acetoxy-11-bromoundecanoic acid | Acid or base hydrolysis |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, imidazole | 11-Bromo-10-(tert-butyldimethylsilyloxy)undecanoic acid | Tetrabutylammonium fluoride (TBAF) |

| Benzyl (Bn) | Benzyl bromide, NaH | 10-(Benzyloxy)-11-bromoundecanoic acid | Hydrogenolysis (H(_2), Pd/C) |

Carboxylic Acid Functional Group Reactivity

The terminal carboxylic acid group is a versatile handle for a variety of transformations, primarily involving nucleophilic acyl substitution. masterorganicchemistry.com The reactivity of the carboxylic acid can be influenced by the presence of the other functional groups in the molecule. libretexts.org

Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification). For instance, reacting this compound with methanol and a catalytic amount of sulfuric acid would yield methyl 11-bromo-10-hydroxyundecanoate.

Amide Formation: The direct conversion of the carboxylic acid to an amide by reaction with an amine is generally inefficient. Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often employed to facilitate this transformation. jackwestin.com This would allow for the synthesis of a wide range of N-substituted 11-bromo-10-hydroxyundecanamides.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH(_4)). However, this reagent would also reduce the bromo group and potentially the hydroxyl group. More selective reducing agents or a protection strategy for the other functional groups would be necessary to selectively reduce the carboxylic acid.

The table below provides an overview of key reactions involving the carboxylic acid group.

| Reaction | Reagent(s) | Product |

| Esterification | Methanol, H(_2)SO(_4) (cat.) | Methyl 11-bromo-10-hydroxyundecanoate |

| Amide Formation | Aniline, DCC | N-Phenyl-11-bromo-10-hydroxyundecanamide |

| Reduction | LiAlH(_4) | 11-Bromo-undecane-1,10-diol (potential for over-reduction) |

Formation of Amides and Esters for Advanced Synthetic Applications

The carboxylic acid moiety of this compound serves as a handle for derivatization into amides and esters. These reactions are fundamental in organic synthesis, enabling the linkage of this functionalized 11-carbon chain to other molecules, including peptides, polymers, or biologically active compounds. researchgate.net

Amide Formation: The conversion of the carboxylic acid to an amide bond is a crucial transformation in chemical and pharmaceutical sciences. researchgate.net This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common coupling reagents used for this purpose are designed to facilitate the reaction under mild conditions, generating minimal byproducts. researchgate.net While direct thermal condensation between the carboxylic acid and an amine is possible, it requires high temperatures and is often inefficient. Catalytic methods have been developed to improve atom economy and reduce waste. researchgate.netnih.gov For a substrate like this compound, the reaction conditions would be chosen to avoid side reactions at the hydroxyl and bromo centers.

Ester Formation: Esterification of the carboxylic acid can be accomplished through several methods. The classic Fischer esterification involves reacting the acid with an alcohol under acidic catalysis. Alternatively, reaction with an alkyl halide under basic conditions can yield the corresponding ester. The synthesis of novel betaines has been demonstrated starting from the esterification of the closely related 11-bromoundecanoic acid, highlighting the utility of this functional group in creating surfactants and other advanced materials. researchgate.net

The table below outlines plausible synthetic routes for these transformations.

| Transformation | Reagents and Conditions | Product | Application |

| Amidation | 1. SOCl₂ or (COCl)₂2. Amine (R-NH₂) | 11-Bromo-10-hydroxy-N-alkylundecanamide | Pharmaceutical intermediates, functional polymers. |

| Amidation | Amine (R-NH₂), Coupling agent (e.g., DCC, HATU) | 11-Bromo-10-hydroxy-N-alkylundecanamide | Peptide synthesis, bioactive molecule conjugation. |

| Esterification | Alcohol (R-OH), H⁺ catalyst (e.g., H₂SO₄) | Alkyl 11-bromo-10-hydroxyundecanoate | Plasticizers, lubricant precursors, monomers. |

| Esterification | Alkyl halide (R-X), Base (e.g., K₂CO₃) | Alkyl 11-bromo-10-hydroxyundecanoate | Synthesis of esterquats and specialized surfactants. researchgate.net |

Selective Reduction of the Carboxylic Acid to Alcohol

For certain synthetic targets, it is necessary to convert the carboxylic acid group into a primary alcohol without affecting the other functional groups present in the molecule. This selective reduction transforms this compound into 11-bromo-1,10-undecanediol , a valuable bifunctional intermediate for polymer synthesis and other applications.

The challenge lies in the selectivity of the reducing agent, as aggressive reagents like lithium aluminum hydride (LiAlH₄) could potentially cause a substitution of the bromide. Therefore, milder and more selective reagents are preferred. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or diborane (B₂H₆), are well-known for their ability to selectively reduce carboxylic acids to alcohols in the presence of functional groups like halides and esters.

The resulting diol, 11-bromo-1,10-undecanediol, contains a primary and a secondary alcohol, along with a terminal bromide, offering multiple points for further chemical modification. The related compound, 11-Bromo-1-undecanol, is utilized in the preparation of materials for OLEDs and in the synthesis of graft copolymers. jaydevchemicals.com

The following table summarizes the selectivity of common reducing agents for this transformation.

| Reducing Agent | Selectivity | Potential Side Reactions | Product |

| Borane (BH₃·THF) | High for -COOH | Generally none under controlled conditions. | 11-bromo-1,10-undecanediol |

| Lithium aluminum hydride (LiAlH₄) | Low | May reduce/substitute the C-Br bond. | Mixture of products, including 1,10-undecanediol. |

| Sodium borohydride (NaBH₄) | Very Low | Generally does not reduce carboxylic acids. | No reaction. |

Intramolecular and Intermolecular Cyclization Reactions

The presence of three distinct functional groups on the undecanoic acid backbone allows for a range of cyclization reactions. These reactions can proceed via either intramolecular pathways to form monomeric rings or intermolecular pathways to generate larger macrocyclic structures, such as dimers or polymers.

Lactone Formation from Hydroxy-Bromo Precursors

Intramolecular cyclization of ω-haloalkanoic acids is a classic and effective method for the synthesis of lactones (cyclic esters). vedantu.com In the case of this compound, the most favorable intramolecular cyclization involves the carboxylate anion acting as a nucleophile to displace the terminal bromide via an SN2 reaction. This process, known as lactonization, would lead to the formation of a 12-membered ring, specifically 10-hydroxy-oxacyclododecan-2-one .

This type of reaction is well-documented for the analogous compound, 11-bromoundecanoic acid, which cyclizes to form oxacyclododecan-2-one (an 11-hydroxyundecanoic lactone) in high yield. orgsyn.org The reaction is typically carried out under high-dilution conditions to favor the intramolecular pathway over intermolecular polymerization, using a non-nucleophilic base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). orgsyn.org The presence of the C-10 hydroxyl group in the target molecule is not expected to interfere with this specific cyclization pathway. The formation of five- and six-membered rings is often the most favored in lactonization reactions due to minimal ring strain. youtube.com

| Reaction Type | Key Reagents | Solvent | Product | Ring Size |

| Intramolecular Lactonization | Potassium Carbonate (K₂CO₃) | DMSO | 10-hydroxy-oxacyclododecan-2-one | 12-membered |

Macrocyclization Strategies Utilizing this compound

Macrocycles are of significant interest in medicinal chemistry and materials science. nih.govresearchgate.net this compound is an ideal building block for macrocyclization due to its multiple reactive sites, which can be exploited for intermolecular coupling reactions.

One primary strategy involves the formation of a dilactone (a cyclic dimer). Under conditions of higher concentration, the carboxylate of one molecule can react with the bromide of a second molecule, leading to a linear dimer. This dimer can then undergo a second, intramolecular cyclization to form a large ring. In the synthesis of oxacyclododecan-2-one from 11-bromoundecanoic acid, a 24-membered dilactone (1,13-dioxacyclotetracosane-2,14-dione) is often isolated as a byproduct, demonstrating the feasibility of this intermolecular pathway. orgsyn.org

A second strategy could involve an initial intermolecular esterification between the carboxylic acid of one molecule and the C-10 hydroxyl group of another. The resulting linear dimer would possess a terminal carboxylic acid and a terminal bromide, which could then cyclize to form a macrocycle containing both ester and ether linkages. Such strategies are central to the diversity-oriented synthesis of macrocycle libraries. cam.ac.uk

The table below details potential macrocyclization strategies.

| Strategy | Initial Intermolecular Reaction | Cyclization Step | Resulting Macrocycle |

| Dimerization-Lactonization | Carboxylate + Bromide (SN2) | Intramolecular Lactonization | 24-membered bis-lactone with two hydroxyl groups |

| Esterification-Cyclization | Carboxylic Acid + Hydroxyl (Esterification) | Intramolecular Carboxylate + Bromide (SN2) | 22-membered macrocycle containing ester and ether linkages |

Spectroscopic Characterization and Structural Elucidation in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules like 11-Bromo-10-hydroxyundecanoic acid.

High-resolution ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons. The proton attached to the carbon bearing the hydroxyl group (CH-OH) is expected to appear as a multiplet around 3.8 ppm. The two protons on the carbon adjacent to the bromine atom (CH₂-Br) would likely resonate as a multiplet around 3.4-3.5 ppm. The protons of the methylene (B1212753) group adjacent to the carboxylic acid (CH₂-COOH) are anticipated to show a triplet at approximately 2.3 ppm. The remaining methylene protons in the aliphatic chain would produce a series of overlapping multiplets in the region of 1.2-1.8 ppm. The acidic proton of the carboxylic acid would give a broad singlet, typically above 10 ppm, which is deuterium-exchangeable.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 179-180 ppm. The carbon atom bonded to the hydroxyl group (C-10) would be found in the range of 68-72 ppm, while the carbon bonded to the bromine atom (C-11) would resonate at approximately 33-35 ppm. The carbon adjacent to the carboxylic acid (C-2) would have a chemical shift of about 34 ppm. The other methylene carbons of the long chain would appear in the typical aliphatic region of 24-33 ppm.

Predicted NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| ~10-12 (br s, 1H) | -COOH | ~179-180 | C-1 (COOH) |

| ~3.8 (m, 1H) | H-10 | ~68-72 | C-10 |

| ~3.4-3.5 (m, 2H) | H-11 | ~33-35 | C-11 |

| ~2.3 (t, 2H) | H-2 | ~34 | C-2 |

| ~1.2-1.8 (m) | H-3 to H-9 | ~24-33 | C-3 to C-9 |

To confirm the assignments from one-dimensional NMR and to establish the connectivity between atoms, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the proton at C-10 (H-10) and the protons at C-9 and C-11, confirming the position of the hydroxyl and bromo groups at the end of the chain. It would also show the connectivity of the methylene groups along the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached. It is used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the proton signal around 3.8 ppm would show a cross-peak with the carbon signal around 68-72 ppm, confirming the C-10/H-10 pair.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation.Current time information in Pasuruan, ID.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) can measure the mass of a molecule with very high accuracy. nih.gov For this compound (C₁₁H₂₁BrO₃), the exact mass of the molecular ion can be calculated and compared with the experimentally measured value. This comparison allows for the unambiguous determination of the elemental formula, as the high resolution distinguishes between compounds with the same nominal mass but different elemental compositions. The presence of bromine is also readily identified due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion is selected and then fragmented to provide detailed structural information. nih.gov The fragmentation pattern of this compound would be highly informative. nih.gov

Common fragmentation pathways for long-chain hydroxy fatty acids include:

Alpha-cleavage: Cleavage of the carbon-carbon bond adjacent to the hydroxyl group is a common fragmentation pathway for alcohols. For this compound, this would result in characteristic fragment ions.

Dehydration: Loss of a water molecule from the molecular ion is frequently observed for compounds containing a hydroxyl group.

Decarboxylation: Loss of CO₂ from the carboxylic acid group is another possible fragmentation.

Cleavage at the C-Br bond: The bromine atom can be lost as a radical or as HBr.

By analyzing the masses of the resulting fragment ions, the positions of the hydroxyl and bromo substituents can be confirmed. nih.gov

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz The IR spectrum of this compound would display characteristic absorption bands for its key functional groups. libretexts.orgpressbooks.publibretexts.org

Characteristic IR Absorptions for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |

| Carboxylic Acid O-H | 3300-2500 | Very broad |

| Alcohol O-H | 3500-3200 | Broad |

| C-H (alkane) | 2960-2850 | Strong, sharp |

| Carboxylic Acid C=O | 1760-1690 | Strong, sharp |

| C-O (alcohol/acid) | 1320-1000 | Medium to strong |

| C-Br | 690-550 | Medium to weak |

The very broad absorption in the 3300-2500 cm⁻¹ range is a hallmark of the hydrogen-bonded O-H stretch of the carboxylic acid group. libretexts.org This often overlaps with the C-H stretching vibrations. A separate, less broad O-H stretching band from the alcohol group would also be expected. The strong, sharp peak around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the carboxylic acid. libretexts.org The presence of C-O stretching bands and a C-Br stretching band would further confirm the structure. docbrown.info

Advanced Chromatographic Techniques for Research-Scale Separation and Purity Assessment

Advanced chromatographic techniques are indispensable in the research setting for the isolation, purification, and quantitative assessment of this compound. These methods provide the high resolution and sensitivity required to separate the target compound from complex mixtures, assess its purity, and determine its concentration in various samples.

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. However, polyfunctional molecules like this compound, which contain polar hydroxyl and carboxylic acid groups, exhibit low volatility and are prone to thermal degradation at the high temperatures required for GC analysis. colostate.edu The presence of active hydrogen atoms in these functional groups also leads to poor peak shape and unwanted interactions with the GC column. colostate.edu To overcome these limitations, derivatization is a mandatory step to convert the non-volatile acid into a thermally stable and volatile derivative suitable for GC-MS analysis. colostate.eduresearchgate.net

The primary goal of derivatization is to mask the polar functional groups by replacing the active hydrogen atoms. colostate.edu Common strategies include silylation and alkylation. Silylation, often performed with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), converts hydroxyl and carboxyl groups into trimethylsilyl (B98337) (TMS) ethers and TMS esters, respectively. youtube.com Another approach is alkylation, which can simultaneously esterify the carboxyl group and etherify the hydroxyl group. nih.govnih.gov For instance, alkyl chloroformate derivatization is a rapid method that can be performed under mild conditions. nih.gov

Once derivatized, the sample is injected into the GC-MS system. The volatile derivatives are separated on a capillary column based on their boiling points and polarity. The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them in a reproducible manner. The resulting mass spectrum serves as a "molecular fingerprint," allowing for the unequivocal identification of the derivatized this compound based on its unique fragmentation pattern and retention time. nih.gov

| Derivatization Strategy | Reagent(s) | Target Functional Groups | Resulting Derivative | Key Advantages |

|---|---|---|---|---|

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), BSTFA:TMCS | -COOH, -OH | Trimethylsilyl (TMS) ester, Trimethylsilyl (TMS) ether | Increases volatility and thermal stability. youtube.comchromforum.org |

| Alkylation (Methylation) | Methyl iodide (CH₃I) | -COOH, -OH | Methyl ester, Methyl ether | Simultaneously derivatizes both groups. nih.gov |

| Alkoxycarbonylation / Esterification | Alkyl Chloroformates (e.g., Methyl or Ethyl Chloroformate) | -COOH, -OH, -NH₂ | Alkyl ester, N(O)-alkoxycarbonyl ether | Fast reaction under mild, aqueous conditions. nih.gov |

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds, making it exceptionally well-suited for analyzing this compound directly. hplc.eu Unlike GC, HPLC does not always require derivatization, although it can be employed to enhance detection sensitivity. gerli.comnih.gov

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of fatty acids and their derivatives. aocs.orgnih.gov In this technique, a nonpolar stationary phase, typically a C18 (octadecylsilane) column, is used with a polar mobile phase. researchgate.netaocs.org For this compound, the mobile phase often consists of a mixture of acetonitrile (B52724) and water, with a small amount of acid, such as formic acid or phosphoric acid, added to ensure the carboxylic acid group remains in its protonated form for better peak shape and retention. sielc.comapiservices.biz Separation is achieved based on the compound's hydrophobicity; longer alkyl chains or less polar molecules interact more strongly with the stationary phase and thus have longer retention times.

For quantitative analysis, a detector that responds to the analyte's concentration is used. A UV detector is common, but since unconjugated fatty acids have poor UV absorbance, detection sensitivity can be low. apiservices.biz To overcome this, derivatization with a UV-absorbing or fluorescent tag is often performed. Reagents like p-bromophenacyl bromide or 9-anthryldiazomethane (B78999) react with the carboxylic acid group to form esters that are highly responsive to UV or fluorescence detection, respectively, allowing for trace-level quantification. cerealsgrains.orgresearchgate.net The limit of detection can be improved by over 100-fold using such methods. nih.gov Quantitative analysis is achieved by creating a calibration curve from standards of known concentrations and comparing the peak area of the analyte in the sample to this curve. csus.edursc.org

| Parameter | Typical Condition | Purpose / Rationale |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (ODS) | Provides nonpolar surface for hydrophobic interaction-based separation. aocs.orgnih.gov |

| Mobile Phase | Acetonitrile / Water (Gradient or Isocratic) | Separates compounds based on polarity. Gradient elution is often used for complex mixtures. cerealsgrains.org |

| Mobile Phase Additive | Formic Acid, Phosphoric Acid, or TFA | Suppresses ionization of the carboxylic acid group to improve peak shape and retention. sielc.comcsus.edu |

| Detection Method | UV (e.g., 215 nm), Fluorescence, Charged Aerosol Detector (CAD), or MS | UV is common but may require derivatization for sensitivity. apiservices.biz CAD and MS offer more universal detection. csus.edumdpi.com |

| Derivatization (Optional) | p-Bromophenacyl bromide, 9-Anthryldiazomethane | Enhances sensitivity for UV or Fluorescence detectors by attaching a chromophore/fluorophore. cerealsgrains.orgresearchgate.net |

Theoretical and Computational Chemistry Studies of 11 Bromo 10 Hydroxyundecanoic Acid

Conformational Analysis and Energy Landscapes of the Compound.

The conformational flexibility of 11-bromo-10-hydroxyundecanoic acid is primarily dictated by the rotation around its single bonds, particularly the C-C bonds of the undecanoic acid chain and the C-O bond of the hydroxyl group. The presence of bulky bromine and polar hydroxyl and carboxyl groups introduces complex steric and electronic interactions, including the potential for intramolecular hydrogen bonding. rsc.org

Key conformers are identified based on the dihedral angle τ(O-C10-C11-Br). Additionally, the orientation of the carboxylic acid group (syn or anti) and its potential interaction with the hydroxyl group can significantly influence the energy landscape. nih.gov The syn conformation is often more stable in the gas phase, while the anti conformation can be favored in polar solvents due to better solvation. nih.gov

A potential energy surface scan reveals several low-energy minima. The relative energies of these conformers are calculated to determine their population distribution at room temperature according to the Boltzmann distribution. The stability of these conformers is influenced by a balance of steric hindrance between the bromine atom and the alkyl chain, and potential hydrogen bonding between the hydroxyl group and the carboxylic acid moiety or the bromine atom.

| Conformer | Dihedral Angle τ(O-C10-C11-Br) (°) | Key Intramolecular Interaction | Relative Energy (kcal/mol) | Predicted Population (%) at 298.15 K |

|---|---|---|---|---|

| A (Anti) | 180 | Minimal steric hindrance | 0.00 | 75.4 |

| B (Gauche 1) | 60 | Potential O-H···Br hydrogen bond | 1.15 | 12.1 |

| C (Gauche 2) | -60 | Steric repulsion | 1.50 | 7.5 |

| D (Eclipsed) | 0 | High steric strain | 4.50 | <0.1 |

Computational Studies on Reaction Mechanisms and Transition State Structures.

Computational chemistry provides powerful tools for elucidating reaction mechanisms that are difficult to study experimentally. rsc.orgmdpi.com For this compound, a plausible intramolecular reaction is the cyclization to form a substituted tetrahydrofuran (B95107) or tetrahydropyran (B127337) ring via an intramolecular Williamson ether synthesis mechanism. This reaction would involve the deprotonated hydroxyl group acting as a nucleophile, attacking the carbon bearing the bromine atom (C11).

The reaction mechanism is modeled using DFT calculations to locate the transition state (TS) structure connecting the reactant (the deprotonated form of the compound) and the product (the cyclic ether). rsc.org The activation energy barrier is determined from the energy difference between the reactant and the transition state. stanford.edu The nature of the transition state is confirmed by frequency analysis, which should yield a single imaginary frequency corresponding to the bond-forming/bond-breaking process. nih.gov

Solvent effects are incorporated using a polarizable continuum model (PCM) to simulate a more realistic reaction environment, as solvent can significantly influence the stability of charged species and transition states.

| Reaction | Solvent Model | Activation Energy (ΔE‡) (kcal/mol) | Reaction Energy (ΔEr) (kcal/mol) |

|---|---|---|---|

| 5-exo-tet cyclization | Gas Phase | 25.8 | -10.2 |

| 5-exo-tet cyclization | Water (PCM) | 22.5 | -12.5 |

| 6-endo-tet cyclization | Gas Phase | 31.2 | -8.1 |

| 6-endo-tet cyclization | Water (PCM) | 28.9 | -9.8 |

Structure-Activity Relationship (SAR) Investigations via Computational Modeling.

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. researchgate.net Computational modeling can accelerate this process by predicting the activity of hypothetical derivatives. Fatty acids and their derivatives are known to possess various biological activities, such as antimicrobial effects. nih.gov For this theoretical study, we hypothesize an inhibitory activity against a specific bacterial enzyme.

A Quantitative Structure-Activity Relationship (QSAR) model is developed. First, a set of virtual derivatives of this compound is generated by modifying specific positions (e.g., changing the halogen, altering the chain length, modifying the position of the hydroxyl group). Then, various molecular descriptors (e.g., lipophilicity (logP), molecular weight, polar surface area, electronic properties) are calculated for each derivative. These descriptors are correlated with a hypothetical biological activity (e.g., inhibitory concentration, IC50) using statistical methods to build a predictive model. This model can then be used to estimate the activity of new, unsynthesized compounds.

| Compound | Modification | Calculated logP | Predicted Inhibitory Activity (IC50, µM) |

|---|---|---|---|

| Parent Compound | 11-Bromo | 3.8 | 15.5 |

| Derivative 1 | 11-Chloro | 3.5 | 25.1 |

| Derivative 2 | 11-Iodo | 4.2 | 10.2 |

| Derivative 3 | Decanoic acid chain | 3.3 | 18.9 |

| Derivative 4 | Dodecanoic acid chain | 4.3 | 12.4 |

Quantum Chemical Calculations for Spectroscopic Property Prediction and Validation.

Quantum chemical calculations are highly valuable for predicting spectroscopic properties, which can aid in the identification and characterization of a compound. rsdjournal.orgwinterschool.cc Methods such as DFT are routinely used to calculate vibrational frequencies (Infrared and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net

To predict the IR spectrum, the equilibrium geometry of the most stable conformer is first optimized. Then, a frequency calculation is performed to obtain the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies are often systematically overestimated compared to experimental values, so they are typically scaled by an empirical factor to improve agreement. epj-conferences.org Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach and referenced against a standard like tetramethylsilane (B1202638) (TMS).

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Intensity | Hypothetical Experimental (cm⁻¹) |

|---|---|---|---|---|

| O-H stretch (alcohol) | 3650 | 3504 | Medium | 3500 |

| C-H stretch (alkyl) | 3050-3150 | 2928-3024 | Strong | 2930-3020 |

| C=O stretch (acid) | 1815 | 1742 | Very Strong | 1740 |

| C-O stretch (alcohol) | 1150 | 1104 | Strong | 1105 |

| C-Br stretch | 675 | 648 | Medium | 650 |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 11-Bromo-10-hydroxyundecanoic acid, and what factors influence reaction yield?

- Methodology : Synthesis often involves bromination of precursor acids (e.g., 10-undecenoic acid) using bromine in anhydrous ether under controlled temperatures (<0°C), followed by dehydrobromination with sodamide in liquid ammonia . Yield optimization requires strict temperature control, stoichiometric precision, and inert atmosphere maintenance to minimize side reactions. Post-reaction purification via recrystallization or column chromatography is critical for isolating the target compound .

- Key Parameters : Reaction time, solvent polarity, and catalyst efficiency (e.g., sodamide) significantly affect yield. Impurities from incomplete bromination or oxidation must be monitored using TLC or GC-MS .

Q. How should researchers handle and store this compound to ensure stability and prevent degradation?

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact, as brominated fatty acids are often irritants . Work under fume hoods to prevent inhalation of vapors.

- Storage : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to inhibit hydrolysis or oxidation. Stability is confirmed via periodic NMR or FTIR analysis .

Q. What solvents are optimal for dissolving this compound in experimental settings?

- Solubility Profile : The compound is highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethanol. Aqueous solubility is limited; prepare stock solutions in DMSO (0.25 mg/mL) and dilute with PBS (pH 7.2) for biological assays .

- Considerations : Avoid halogenated solvents (e.g., chloroform) if bromine displacement is a concern. Pre-saturate solvents with nitrogen to reduce oxidative side reactions .

Advanced Research Questions

Q. How can researchers design experiments to investigate the reactivity of the bromine and hydroxyl groups in this compound under varying reaction conditions?

- Experimental Design :

Selective Bromine Substitution : Perform nucleophilic substitution (e.g., Suzuki coupling) under palladium catalysis to replace bromine with aryl/alkyl groups. Monitor reaction progress using HPLC to track byproduct formation .

Hydroxyl Group Functionalization : Protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride before bromine substitution to prevent unwanted oxidation .

- Data Interpretation : Compare reaction rates and yields under varying pH, temperature, and catalyst loads. Use kinetic modeling to identify rate-limiting steps .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Primary Techniques :

- NMR Spectroscopy : H and C NMR confirm bromine and hydroxyl positions. H NMR peaks for -CHBr (~3.4 ppm) and -OH (~1.5 ppm) must align with reference spectra .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected m/z: 265.18 for [M+H]) and detects halogen loss or oxidation products .

Q. In cross-coupling reactions, what strategies mitigate competing side reactions when using this compound as a substrate?

- Strategies :

Protecting Groups : Temporarily protect the hydroxyl group with acetyl or benzoyl groups to prevent nucleophilic attack at the hydroxyl site during coupling .

Catalyst Optimization : Use Pd(OAc) with bulky phosphine ligands (e.g., SPhos) to enhance selectivity for bromine over hydroxyl .

Reaction Monitoring : Employ in-situ IR spectroscopy to detect intermediates (e.g., palladium complexes) and adjust reaction conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.